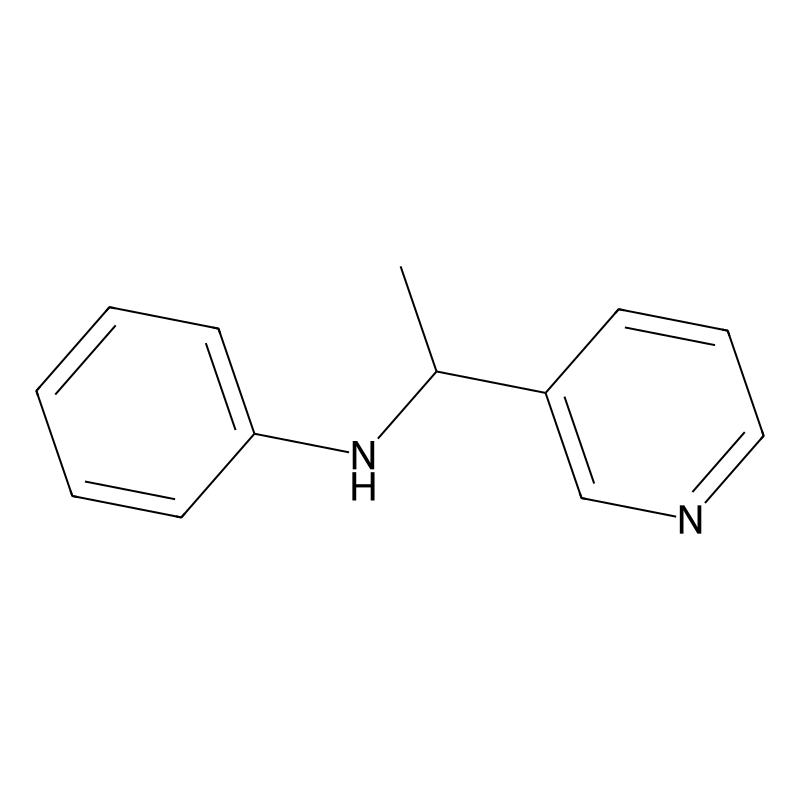

N-(1-(Pyridin-3-yl)ethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Chemical Properties and Potential Applications

N-(1-(Pyridin-3-yl)ethyl)aniline is an organic molecule containing aromatic amine and pyridine functional groups. Scientific research into this molecule explores its potential applications based on these properties.

Aromatic Amines

Aromatic amines are known for their ability to form bonds with certain metals and act as ligands in coordination complexes. Research explores if N-(1-(Pyridin-3-yl)ethyl)aniline can participate in similar complex formation.

Pyridine Moiety

The pyridine ring structure is present in many biologically active molecules []. N-(1-(Pyridin-3-yl)ethyl)aniline is investigated to see if it exhibits similar bioactivity or can be modified to create new bioactive compounds.

Current Research Areas

While detailed information on specific research projects is not publicly available, scientific databases indicate current research efforts focus on:

Synthetic Methods

Developing efficient and scalable methods to synthesize N-(1-(Pyridin-3-yl)ethyl)aniline for further study [].

Material Science Applications

Investigating the potential use of N-(1-(Pyridin-3-yl)ethyl)aniline in the design of new functional materials due to the presence of the aromatic and pyridine groups [].

N-(1-(Pyridin-3-yl)ethyl)aniline is an organic compound characterized by the molecular formula . This compound features a pyridine ring linked to an ethyl group, which in turn is connected to an aniline moiety. The unique structure of N-(1-(Pyridin-3-yl)ethyl)aniline allows it to exhibit various chemical properties and biological activities, making it a subject of interest in multiple scientific fields, including medicinal chemistry and materials science.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of the compound according to recommended procedures for hazardous waste.

- Oxidation: The compound can be oxidized to form N-oxides or quinoline derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Under hydrogenation conditions, it can be reduced to form N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine.

- Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Hydrogen gas with a palladium or platinum catalyst.

- Substitution: Halogenating agents such as bromine or thionyl chloride are typically used for electrophilic aromatic substitution.

Research indicates that N-(1-(Pyridin-3-yl)ethyl)aniline may interact with specific enzymes or receptors, modulating their activity. Its pyridine ring can engage in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological targets. This compound has potential applications in developing therapeutic agents due to its pharmacophoric properties, including anti-inflammatory and antimicrobial activities .

Synthetic Routes

Several methods are commonly employed for synthesizing N-(1-(Pyridin-3-yl)ethyl)aniline:

- Reductive Amination: This method involves the reductive amination of 3-acetylpyridine with aniline in the presence of reducing agents such as sodium borohydride or hydrogen gas over a palladium catalyst.

- Grignard Reaction: Another approach involves reacting 3-bromopyridine with ethylmagnesium bromide to form 3-ethylpyridine, which is then reacted with aniline under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production typically utilizes large-scale versions of these synthetic routes, optimizing for yield and purity. Techniques such as continuous flow reactors and automated systems enhance efficiency and scalability in the production process.

N-(1-(Pyridin-3-yl)ethyl)aniline has diverse applications across various fields:

- Catalysis: Acts as a ligand in coordination chemistry, forming complexes with transition metals useful in catalysis.

- Medicinal Chemistry: Serves as a building block for designing molecules with potential therapeutic effects.

- Materials Science: Utilized in developing novel materials with specific electronic or optical properties .

Studies on the interactions of N-(1-(Pyridin-3-yl)ethyl)aniline reveal its potential as a pharmacological agent. The compound's ability to modulate enzyme activity makes it valuable in biochemical assays and drug development. Its interactions may lead to significant biological effects, particularly in inflammatory pathways .

Several compounds share structural similarities with N-(1-(Pyridin-3-yl)ethyl)aniline. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1-(Pyridin-2-yl)ethyl)aniline | Varies by position of the pyridine nitrogen affecting reactivity and activity. | |

| N-(1-(Pyridin-4-yl)ethyl)aniline | Different position of nitrogen alters electronic properties compared to N-. | |

| 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline | Presence of a nitro group enhances reactivity; serves different roles in synthesis. | |

| N-(pyridin-3-ylmethyl)aniline | Lacks the ethyl group, which may reduce its binding affinity compared to others. |

Uniqueness

N-(1-(Pyridin-3-yl)ethyl)aniline is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems, highlighting its distinct role within this class of compounds .

Molecular Structure and Composition

IUPAC Nomenclature and Systematic Classification

N-(1-(Pyridin-3-yl)ethyl)aniline represents a secondary amine compound characterized by the systematic International Union of Pure and Applied Chemistry nomenclature as N-[1-(pyridin-3-yl)ethyl]aniline [1]. Alternative nomenclature systems classify this compound as N-phenyl-N-[1-(3-pyridinyl)ethyl]amine, reflecting the dual aromatic character of the molecule [1] [23]. The compound falls within the systematic classification of substituted anilines bearing pyridyl substituents, specifically categorized as a secondary aromatic amine with heterocyclic substitution [3].

The systematic naming convention follows established principles for secondary amines where the nitrogen atom bridges two distinct aromatic systems: the aniline moiety and the pyridine-containing ethyl substituent [14]. This nomenclature accurately describes the molecular connectivity and distinguishes the compound from its structural isomers and related derivatives [3].

Molecular Formula and Weight Analysis

The molecular formula of N-(1-(Pyridin-3-yl)ethyl)aniline is established as C₁₃H₁₄N₂, corresponding to a molecular weight of 198.27 grams per mole [1] [3]. The compound exhibits a Chemical Abstracts Service registry number of 137642-06-9, providing unique identification within chemical databases [1] [3]. The molecular composition analysis reveals thirteen carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, reflecting the combined structural elements of the aniline and pyridine rings with the connecting ethyl bridge [1].

The structural representation through Simplified Molecular Input Line Entry System notation is documented as CC(C1=CC=CN=C1)NC2=CC=CC=C2, providing a linear encoding of the molecular connectivity [1]. The International Chemical Identifier string 1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3 offers detailed connectivity information, while the corresponding International Chemical Identifier key HLOSIEUNEDTQHV-UHFFFAOYSA-N provides a hashed representation for database searches [1] [23].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| CAS Registry Number | 137642-06-9 |

| SMILES Notation | CC(C1=CC=CN=C1)NC2=CC=CC=C2 |

| InChI Key | HLOSIEUNEDTQHV-UHFFFAOYSA-N |

Stereochemical Considerations

N-(1-(Pyridin-3-yl)ethyl)aniline possesses a stereogenic center at the carbon atom bearing both the methyl group and the pyridine ring, enabling the existence of two enantiomeric forms [10] [12]. The presence of this asymmetric carbon introduces chirality to the molecule, with potential for R and S configurational assignments based on Cahn-Ingold-Prelog priority rules [10]. Research on related chiral secondary amines demonstrates the significance of stereochemistry in determining biological activity and pharmacological properties [13] [15].

The stereochemical behavior of N-(1-(Pyridin-3-yl)ethyl)aniline relates to established studies on similar compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, which exhibits well-defined chiral properties [10]. Enantioselective synthesis methods have been developed for related structures, employing chiral phosphoric acid catalysts to achieve asymmetric reduction of corresponding imine precursors [12]. The molecular conformation and spatial arrangement of substituents influence both the chemical reactivity and potential biological interactions of the compound [13] [15].

Physical Properties

Solubility Parameters

The solubility characteristics of N-(1-(Pyridin-3-yl)ethyl)aniline can be inferred from the behavior of structurally related compounds within the aniline and pyridine derivative families [18] [21]. Similar secondary anilines typically exhibit limited water solubility due to the hydrophobic nature of the aromatic systems, while demonstrating enhanced solubility in organic solvents such as alcohols and non-polar organic media [21] [22]. The presence of the pyridine nitrogen introduces a basic center that can participate in hydrogen bonding interactions, potentially enhancing solubility in protic solvents compared to purely hydrocarbon-substituted anilines [18] [21].